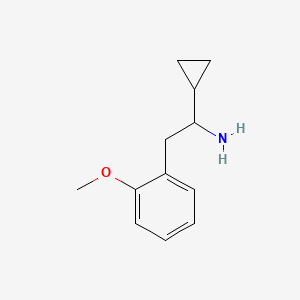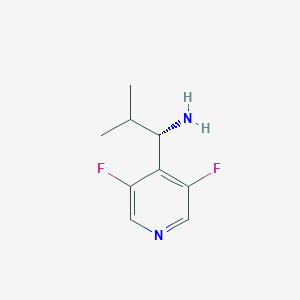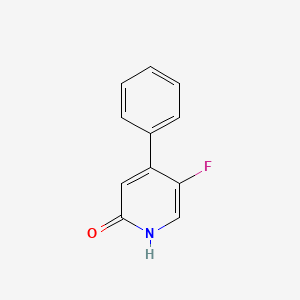
5-Fluoro-4-phenylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-phenylpyridin-2(1H)-one is a pyridine derivative with the molecular formula C11H8FNO This compound is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-phenylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylpyridine and fluorinating agents.
Cyclization: The cyclization step involves the formation of the pyridin-2(1H)-one ring, which can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-Fluoro-4-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of reduced derivatives such as 5-Fluoro-4-phenylpyridin-2-amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
科学研究应用
5-Fluoro-4-phenylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 5-Fluoro-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to the target.
相似化合物的比较
Similar Compounds
4-Phenylpyridin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-4-phenylpyridin-2(1H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and binding affinity.
5-Bromo-4-phenylpyridin-2(1H)-one: Contains a bromine atom, which affects the compound’s electronic properties and reactivity.
Uniqueness
5-Fluoro-4-phenylpyridin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C11H8FNO |
|---|---|
分子量 |
189.19 g/mol |
IUPAC 名称 |
5-fluoro-4-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-7-13-11(14)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI 键 |
YMXOTUYMJHIIIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)

![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
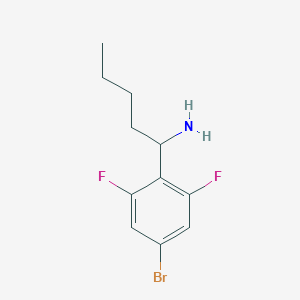
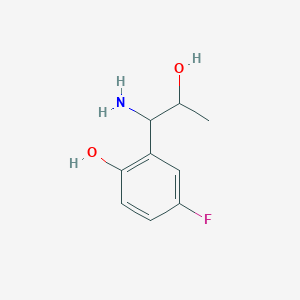
![Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13052989.png)
